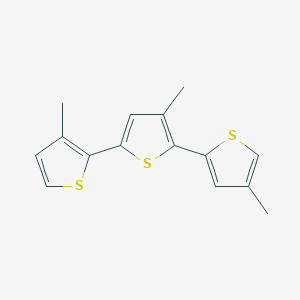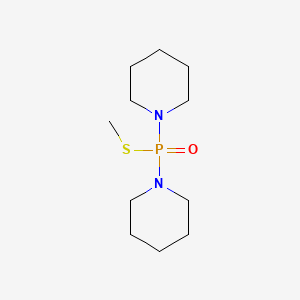
Phosphinothioic acid, di-1-piperidinyl-, S-methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinothioic acid, di-1-piperidinyl-, S-methyl ester is a chemical compound that belongs to the class of organophosphorus compounds It contains a phosphinothioic acid core with two piperidinyl groups and a methyl ester group attached to the sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphinothioic acid, di-1-piperidinyl-, S-methyl ester typically involves the reaction of phosphinothioic acid derivatives with piperidine and methylating agents. One common method includes the reaction of phosphinothioic acid with piperidine in the presence of a base, followed by methylation using methyl iodide or dimethyl sulfate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems might be employed to handle the reactions, and purification steps such as distillation or chromatography would be used to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinothioic acid, di-1-piperidinyl-, S-methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinothioic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Phosphinothioic acid, di-1-piperidinyl-, S-methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which phosphinothioic acid, di-1-piperidinyl-, S-methyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The piperidinyl groups and the phosphinothioic acid core play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphinothioic acid, di-1-piperidinyl-, S-(1,1-dimethylethyl) ester
- Phosphinothioic acid, di-1-piperidinyl-, O-methyl ester
Uniqueness
Phosphinothioic acid, di-1-piperidinyl-, S-methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
137090-15-4 |
|---|---|
Molekularformel |
C11H23N2OPS |
Molekulargewicht |
262.35 g/mol |
IUPAC-Name |
1-[methylsulfanyl(piperidin-1-yl)phosphoryl]piperidine |
InChI |
InChI=1S/C11H23N2OPS/c1-16-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H2,1H3 |
InChI-Schlüssel |
UAEQYONNDBIOEH-UHFFFAOYSA-N |
Kanonische SMILES |
CSP(=O)(N1CCCCC1)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


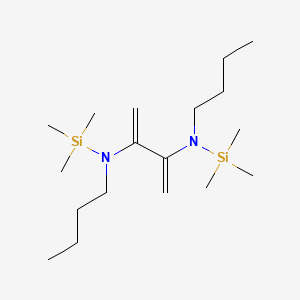

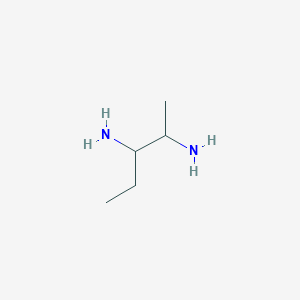
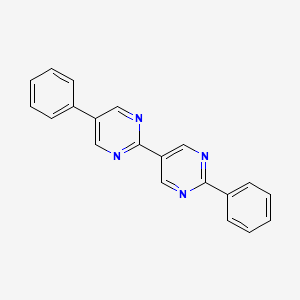
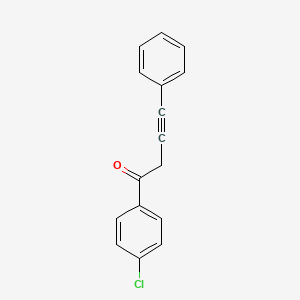

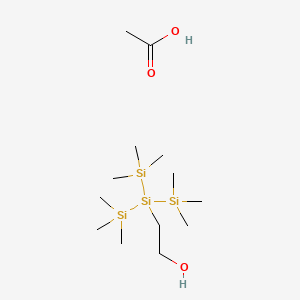
![[(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane](/img/structure/B14289046.png)

![6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol](/img/structure/B14289057.png)
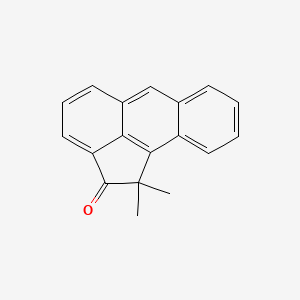
![Benzonitrile, 4-[(4-aminophenyl)ethynyl]-](/img/structure/B14289064.png)
